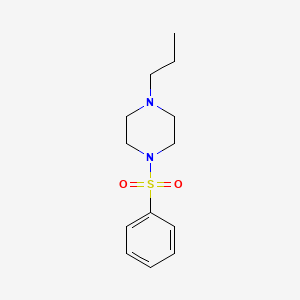

1-(phenylsulfonyl)-4-propylpiperazine

Description

Position within Sulfonamide and Piperazine (B1678402) Chemical Classes

1-(phenylsulfonyl)-4-propylpiperazine is a distinct molecule that incorporates two key pharmacologically and synthetically important functional groups: a sulfonamide and a piperazine ring. The sulfonamide group (-SO₂NR₂) is a cornerstone of medicinal chemistry, famously associated with the first synthetic antimicrobial agents, known as sulfa drugs. wikipedia.org This functional group is a derivative of a sulfonic acid where a hydroxyl group is replaced by an amine. The presence of the sulfur atom in a high oxidation state and the nitrogen atom imparts specific electronic and steric properties, influencing the molecule's reactivity and intermolecular interactions.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. iiab.me This structural motif is prevalent in a vast number of biologically active compounds and is considered a "privileged scaffold" in drug discovery. researchgate.net Piperazine and its derivatives are valued for their ability to introduce basicity and improve the pharmacokinetic properties of a molecule. The combination of the phenylsulfonyl group with the propyl-substituted piperazine ring in this compound creates a unique chemical entity with a defined three-dimensional structure and a specific distribution of electron density, making it an interesting subject for further chemical exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVASRAQBCTYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Versatile Building Block in Synthesis

Significance as a Versatile Synthetic Intermediate and Chemical Scaffold in Organic Synthesis

The true value of 1-(phenylsulfonyl)-4-propylpiperazine in contemporary organic chemistry lies in its potential as a versatile synthetic intermediate. The piperazine (B1678402) ring offers two nitrogen atoms that can be selectively functionalized. In this specific compound, one nitrogen is already part of a stable sulfonamide linkage, which can be considered a protecting group, allowing for reactions to occur at the second, more nucleophilic nitrogen. The propyl group at the N4 position also influences the steric and electronic environment of this nitrogen.

The general synthetic utility of related N-sulfonylpiperazines has been demonstrated in the construction of more complex molecules. For instance, N-acyl-N'-sulfonylpiperazines can be synthesized and subsequently modified, showcasing the utility of the sulfonyl group in directing synthetic pathways. While specific synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of related sulfonamides and piperazine derivatives are well-established. These typically involve the reaction of a sulfonyl chloride with a piperazine derivative or the alkylation of an N-sulfonylpiperazine. For example, a general synthesis of 1-((4-substitutedphenyl)sulfonyl)piperazine has been described involving the reaction of a substituted benzenesulfonyl chloride with piperazine, followed by purification. semanticscholar.org

The phenylsulfonyl group itself can be a site for further functionalization through electrophilic aromatic substitution on the phenyl ring, although the sulfonyl group is deactivating. More commonly, the piperazine nitrogen serves as a nucleophile to be coupled with various electrophiles. This allows for the introduction of a wide array of chemical moieties, making the this compound scaffold a valuable starting point for creating libraries of new compounds with diverse structures and potential applications. The synthesis of various phenylpiperazine derivatives often involves the N-substitution of the piperazine ring with different reagents. researchgate.net

Below is a table of representative related compounds and their observed properties, illustrating the chemical space accessible from similar scaffolds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| 1-Phenyl-4-(phenylsulfonyl)piperazine | C₁₆H₁₈N₂O₂S | 302.39 | Basic physicochemical properties have been predicted. chemeurope.com |

| 1-(p-Chloro-α-phenylbenzyl)-4-(phenylsulfonyl)piperazine | C₂₃H₂₃ClN₂O₂S | 426.96 | Identified as an impurity of Cetirizine. chemicalbook.comsigmaaldrich.com |

| 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine | C₂₄H₂₅ClN₂O₂S | 441.0 | A known chemical entity with available physical and chemical property data. nih.gov |

| 1-(Phenylsulfonyl)piperazine (B87590) | C₁₀H₁₄N₂O₂S | 226.30 | Available as a chemical reagent for research purposes. |

| 1-(4-(Methylsulfonyl)phenyl)piperazine | C₁₁H₁₆N₂O₂S | 240.32 | A commercially available building block. |

| Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone | C₁₇H₁₈N₂O₃S | 330.40 | A known compound with basic safety and property information. |

A Legacy in Materials: Non Biological Applications

Historical Context of Related Chemical Scaffolds in Material Sciences (non-biological applications)

The historical significance of the core structures of 1-(phenylsulfonyl)-4-propylpiperazine extends beyond the biological realm into material sciences. While specific applications for this exact compound in materials are not prominent, the parent scaffolds, sulfonamides and piperazines, have a history of use in the development of various non-biological materials.

Sulfonamide-based structures have been incorporated into polymers. For example, polymers containing sulfonamide groups have been investigated for a variety of applications due to their chemical stability and specific interaction capabilities.

Piperazine (B1678402) itself has a long history of industrial use. It is employed in the manufacturing of plastics, resins, and other industrial materials. chemicalbook.com For instance, piperazine and its derivatives are used as monomers in the production of polyamides. The diamine nature of piperazine makes it an excellent building block for creating long polymer chains. Furthermore, piperazine derivatives have been utilized in the agrochemical sector as pesticides and fungicides, highlighting their utility in non-medicinal chemical applications. cognitivemarketresearch.com The use of piperazine as a fluid for CO₂ and H₂S scrubbing in industrial processes also demonstrates its chemical utility outside of a biological context. iiab.me

The historical and ongoing use of both sulfonamide and piperazine moieties in material science provides a context for the potential of hybrid molecules like this compound to be explored for novel material properties. The combination of the rigid phenylsulfonyl group and the flexible, reactive piperazine unit could lead to the development of new polymers or functional materials with unique characteristics.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the analysis identifies two primary disconnections corresponding to the formation of the nitrogen-sulfur and nitrogen-carbon bonds.

The most logical disconnections are:

Disconnection A (S-N bond): This involves cleaving the bond between the sulfur atom of the phenylsulfonyl group and the nitrogen atom of the piperazine ring. This leads to two synthons: a phenylsulfonyl cation equivalent and a 4-propylpiperazine anion equivalent. The corresponding synthetic equivalents (reagents) would be phenylsulfonyl chloride and 1-propylpiperazine (B1297305).

Disconnection B (C-N bond): This involves breaking the bond between the propyl group and the other piperazine nitrogen. This pathway generates a 1-(phenylsulfonyl)piperazine (B87590) anion equivalent and a propyl cation equivalent. The practical reagents for this synthesis would be 1-(phenylsulfonyl)piperazine and a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940).

Direct Synthesis Routes to this compound

Following the pathways identified in the retrosynthetic analysis, two primary direct synthesis routes are employed for the preparation of this compound.

N-Sulfonylation of 4-Propylpiperazine

This method corresponds to the synthetic execution of Disconnection A. It involves the reaction of 1-propylpiperazine with a phenylsulfonylating agent, typically benzenesulfonyl chloride. The reaction is a nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.

A general procedure involves dissolving 1-propylpiperazine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), and then adding benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. mdpi.com

Table 1: Representative Conditions for N-Sulfonylation

| Reactant A | Reactant B | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| 1-Propylpiperazine | Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | High yield of this compound |

N-Alkylation of 1-(Phenylsulfonyl)piperazine

This approach follows the logic of Disconnection B. It begins with 1-(phenylsulfonyl)piperazine, which is then alkylated using a propylating agent. The most common reagents are propyl halides like 1-bromopropane or 1-iodopropane. This reaction is a standard nucleophilic alkylation where the free secondary amine of the 1-(phenylsulfonyl)piperazine acts as the nucleophile.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a weak base to act as a proton scavenger. nih.gov Potassium carbonate is a frequently used base for this transformation. nih.gov Care must be taken to use a monosubstituted piperazine to prevent side reactions. Using a salt of piperazine can be an effective strategy to achieve mono-alkylation. google.com

Table 2: Representative Conditions for N-Alkylation

| Reactant A | Reactant B | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)piperazine | 1-Bromopropane | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Good to high yield of the desired product. nih.gov |

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its analogs can be viewed through the lens of convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized separately and then joined together in the final steps. For this target molecule, a convergent synthesis would involve preparing 1-propylpiperazine and benzenesulfonyl chloride independently and then combining them (N-sulfonylation route). This approach is often efficient for complex molecules.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. nih.gov For example, 1-(phenylsulfonyl)piperazine can serve as a common intermediate. This compound can then be reacted with a variety of different alkyl halides or other electrophiles to produce a diverse set of N-4 substituted analogs, including the target propyl derivative. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For the synthesis of this compound, key parameters to consider include the choice of base, solvent, and temperature for both the N-sulfonylation and N-alkylation routes.

For the N-alkylation of 1-(phenylsulfonyl)piperazine, the selection of the base and solvent is critical. While potassium carbonate in DMF is standard, other systems can be employed. The use of stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can facilitate the reaction at lower temperatures, though it requires stricter anhydrous conditions. beilstein-journals.org The choice of the propylating agent also matters; 1-iodopropane is more reactive than 1-bromopropane, which can lead to shorter reaction times or allow for lower temperatures.

For the N-sulfonylation of 1-propylpiperazine, the reaction is generally fast and high-yielding. Optimization may focus on the work-up procedure to easily remove the hydrochloride salt of the base. Using a volatile base like triethylamine simplifies its removal under reduced pressure.

Catalyst Systems in Piperazine Ring Formation

While the direct synthesis routes discussed above start with a pre-formed piperazine ring, the formation of the piperazine core itself is a critical area of synthetic chemistry. Modern catalytic methods have been developed to construct the piperazine ring system with greater efficiency and control. acs.org These methods could be employed to first synthesize a piperazine precursor which is then converted to the final target molecule.

Transition-metal catalysis is a prominent strategy. For instance, palladium-catalyzed cyclization reactions can be used to form the piperazine ring from appropriate diamine and dihalo-precursors. organic-chemistry.org More recently, iridium-catalyzed methods have been developed for the atom-economical synthesis of C-substituted piperazines from imines. acs.org Organic photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of diverse piperazine cores under mild conditions. nih.gov These advanced methods provide access to a wide range of piperazine scaffolds that can be subsequently functionalized to yield target molecules like this compound.

Table 3: Catalyst Systems for Piperazine Ring Synthesis

| Catalyst Type | Description | Potential Advantage | Reference |

|---|---|---|---|

| Palladium-based | Catalyzes cyclization of diamine components with appropriate coupling partners. | High regio- and stereochemical control. | organic-chemistry.org |

| Iridium-based | Enables formal [3+3] cycloadditions of imines to form the piperazine ring. | Atom-economical, mild reaction conditions. | acs.org |

Solvent Effects and Reaction Kinetics

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of considerations regarding solvent choice and reaction kinetics. The first pathway involves the N-sulfonylation of 1-propylpiperazine with benzenesulfonyl chloride. The second pathway consists of the N-propylation of 1-(phenylsulfonyl)piperazine.

The reaction involving the sulfonylation of an amine with a sulfonyl chloride is influenced by the solvent's ability to dissolve the reactants and to stabilize the transition state. The reaction between an amine and benzenesulfonyl chloride typically proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. libretexts.org The solvent can play a crucial role in this process. For instance, polar aprotic solvents are often employed. The reaction kinetics can be influenced by the concentration of the reactants and the temperature. Microwave irradiation has been shown to accelerate sulfonylation reactions, often leading to higher yields in shorter time frames. rsc.org

In aqueous media, the pH is a critical factor. While the hydrolysis of the sulfonyl chloride is a competing reaction, studies have shown that with certain amines, high yields of sulfonamides can be achieved even at high pH. cdnsciencepub.com This is attributed to third-order reaction components, including one that is first-order in sulfonyl chloride, amine, and hydroxide (B78521) anion, and another that is first-order in sulfonyl chloride and second-order in the amine. cdnsciencepub.com The hydrophobicity of the amine also plays a role in these aqueous reactions. cdnsciencepub.com

The choice of solvent also has a significant impact on the reaction. A study on the synthesis of N-(substitutedphenyl)benzene sulphonamides revealed that solvent polarity and hydrogen bonding capabilities affect the electronic absorption spectra of the products, which is indicative of the solvent's interaction with the molecule's electronic structure. nih.gov

| Solvent System | Typical Conditions | Observations |

| Pyridine | Reflux | Acts as both solvent and base. echemcom.com |

| Dichloromethane (DCM) | Room Temperature | A common aprotic solvent, though less green. |

| Water | Room Temperature, pH control | Can be effective, product may precipitate. sci-hub.se |

| Ethanol-THF (sonic) | 25 °C, sonication | Rapid reaction times (2-8 min) reported for N-sulfonylation. nih.gov |

| Deep Eutectic Solvents | Ambient Temperature | Offer a green alternative with high yields reported for sulfonamide synthesis. nih.govuniba.it |

Interactive Data Table: Solvent Systems for Sulfonamide Synthesis This table is based on general findings for sulfonamide synthesis and can be considered representative for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. researchgate.net For the synthesis of this compound, these principles can be applied to enhance sustainability.

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the synthesis of this compound from 1-propylpiperazine and benzenesulfonyl chloride, the reaction is:

C₇H₁₆N₂ + C₆H₅SO₂Cl → C₁₃H₂₀N₂O₂S + HCl

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-propylpiperazine | C₇H₁₆N₂ | 128.22 |

| benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 |

| This compound | C₁₃H₂₀N₂O₂S | 284.38 |

| Hydrochloric acid | HCl | 36.46 |

Theoretical Atom Economy: (284.38 / (128.22 + 176.62)) x 100% = 93.3%

This calculation shows a high theoretical atom economy. However, in practice, a base is required to neutralize the HCl byproduct, which is not incorporated into the final product and thus lowers the effective atom economy.

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact, calculated as the total weight of waste produced per unit of product.

E-Factor = Total Waste (kg) / Product (kg)

While a specific E-factor for the synthesis of this compound is not available in the literature, sulfonamide syntheses traditionally use stoichiometric amounts of reagents and solvents for reaction and purification, which can lead to significant waste. The use of greener solvents and catalytic methods can substantially reduce the E-factor. nih.govuniba.it

Use of Sustainable Solvents and Reagents

The development of greener synthetic routes for sulfonamides and piperazine derivatives is an active area of research. researchgate.netrsc.org

Sustainable Solvents:

Water: Has been successfully used as a solvent for sulfonamide synthesis, often with the product precipitating out, simplifying purification. sci-hub.seresearchgate.net

Deep Eutectic Solvents (DESs): Mixtures such as choline (B1196258) chloride with glycerol (B35011) or urea (B33335) have been employed for sulfonamide synthesis, offering a biodegradable and low-cost medium with high product yields. nih.govuniba.it

Polyethylene Glycol (PEG-400): This non-toxic and recoverable solvent has been used for the synthesis of sulfonamides in the presence of a base like potassium carbonate. sci-hub.se

Sustainable Reagents and Conditions:

Catalyst-Free Synthesis: Some methods for sulfonamide synthesis proceed without a catalyst, reducing the potential for metal contamination and simplifying purification. sci-hub.seuniba.it

Electrochemical Synthesis: This technique can offer a high atom economy and reduce waste by using electricity to drive the reaction. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot can reduce solvent use and waste from intermediate purification steps. nih.gov For instance, a one-pot synthesis of monosubstituted piperazines has been developed. nih.gov

By adopting these green chemistry principles, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Electrophilic and Nucleophilic Reactions at the Piperazine Ring Nitrogens

The two nitrogen atoms of the piperazine ring in this compound exhibit distinct electronic properties. The N-1 nitrogen is part of a sulfonamide linkage, which significantly withdraws electron density, rendering it non-nucleophilic and generally unreactive under standard conditions. In contrast, the N-4 nitrogen, bearing a propyl group, is a tertiary amine and serves as the primary site for electrophilic attack.

Alkylation Reactions at the Unsubstituted Nitrogen

The synthesis of the title compound itself exemplifies a key alkylation reaction. Typically, this compound is prepared via the N-alkylation of 1-(phenylsulfonyl)piperazine with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the secondary amine of the 1-(phenylsulfonyl)piperazine acts as the nucleophile.

The reaction is generally carried out in the presence of a weak base to neutralize the hydrogen halide byproduct. The choice of solvent and base can influence reaction times and yields. This synthetic approach is versatile and widely used for preparing various N-alkylated piperazine derivatives.

Table 1: Representative Conditions for N-Alkylation of Piperazine Precursors This table illustrates typical conditions for the alkylation of piperazine derivatives, analogous to the synthesis of the title compound.

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine | 4-chlorobenzyl chloride | K2CO3 | N,N-dimethylformamide (DMF) | Room Temperature, 3 hr | 1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine google.com |

| 1-(Phenylsulfonyl)piperazine | 1-Bromopropane | K2CO3 | Acetonitrile | Reflux | This compound |

Acylation and Sulfonylation Reactions

Similar to alkylation, acylation and sulfonylation reactions can be performed on the 1-(phenylsulfonyl)piperazine precursor to yield N-acyl or N-sulfonyl derivatives. These reactions typically involve treating the secondary amine with an acyl chloride, acid anhydride, or sulfonyl chloride. For instance, reacting 1-(phenylsulfonyl)piperazine with acetyl chloride would yield 1-acetyl-4-(phenylsulfonyl)piperazine.

These reactions are fundamental in creating diverse libraries of compounds for biological screening. The resulting amide or sulfonamide bond is generally stable, altering the electronic and steric properties of the molecule. Research on related phenylpiperazine structures has shown that sulfonylation can be achieved using various sulfonyl chlorides in the presence of a base. google.com

Formation of Quaternary Ammonium (B1175870) Salts

The N-4 nitrogen of this compound, being a tertiary amine, can undergo further alkylation to form a permanently charged quaternary ammonium salt. acs.org This transformation, known as the Menschutkin reaction, involves the reaction of the tertiary amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. libretexts.org

The reaction converts the nucleophilic tertiary amine into a quaternary ammonium cation, which is unreactive towards most electrophiles and nucleophiles. acs.org The formation of these salts significantly increases the hydrophilicity of the molecule and introduces a permanent positive charge, which can be useful for specific biological targeting or altering physicochemical properties. These reactions are typically bimolecular nucleophilic substitutions (SN2). libretexts.org

Transformations Involving the Phenylsulfonyl Moiety

The phenylsulfonyl group is not merely a passive structural element; it can also participate in chemical transformations, although it is generally robust.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the phenylsulfonyl group can undergo electrophilic aromatic substitution (SEAr). thieme-connect.com The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group and, as a result, is strongly deactivating towards electrophilic attack. It directs incoming electrophiles to the meta position. researchgate.netresearchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 1-[(3-nitrophenyl)sulfonyl]-4-propylpiperazine as the major product. masterorganicchemistry.com The reaction is generally slower than the nitration of benzene (B151609) due to the deactivating nature of the sulfonyl group. researchgate.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-[(3-Nitrophenyl)sulfonyl]-4-propylpiperazine |

| Bromination | Br₂, FeBr₃ | 1-[(3-Bromophenyl)sulfonyl]-4-propylpiperazine |

| Sulfonation | SO₃, H₂SO₄ | 4-Propyl-1-{[3-(sulfo)phenyl]sulfonyl}piperazine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is highly unlikely due to strong deactivation of the ring |

Cleavage and Modification of the Sulfonamide Linkage

The sulfonamide bond (C-SO₂-N) is known for its high stability, often requiring harsh conditions for cleavage. chemguide.co.uk This stability is why sulfonyl groups are frequently used as protecting groups for amines in multi-step syntheses. google.com

However, several methods exist for the deprotection or cleavage of this bond.

Acidic Hydrolysis : Treatment with strong acids at elevated temperatures can achieve hydrolysis. organic-chemistry.org For instance, refluxing with concentrated hydrochloric acid or heating in concentrated sulfuric acid can cleave the sulfonamide. google.com More modern methods have utilized trifluoromethanesulfonic acid (TfOH) for a more chemoselective hydrolysis of N-arylsulfonamides under milder conditions. acs.orgchemguide.co.uk

Reductive Cleavage : A variety of reducing agents can cleave the N-S bond. Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide have been employed. researchgate.net More recently, low-valent titanium reagents have also been reported to facilitate the deprotection of tosylamides. researchgate.net

Reactivity of the Propyl Side Chain

The aliphatic nature of the propyl group in this compound makes it a target for specific chemical transformations, including oxidation, reduction, and functionalization through C-H activation.

The selective oxidation of the propyl side chain of this compound can theoretically yield a range of products, depending on the reaction conditions and the oxidizing agents employed. Although direct studies on this specific molecule are not prevalent in the literature, the principles of alkane oxidation can be applied. For instance, oxidation could potentially occur at the benzylic-like position alpha to the piperazine nitrogen, or at the terminal methyl group.

Electrochemical methods have been used for the oxidation of related piperazine compounds. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenol in the presence of arylsulfinic acids leads to the formation of new derivatives through a Michael-type addition reaction with the electrochemically generated p-quinone-imine. researchgate.net This suggests that the piperazine nitrogen can influence the reactivity of its substituents.

Selective oxidation of sulfides to sulfoxides is a well-established transformation, often employing reagents like oxone in flow chemistry to avoid over-oxidation to sulfones. researchgate.net While not directly applicable to an alkyl chain, this highlights the strategies available for achieving selective oxidation in complex molecules.

Reduction of the propyl group is less common as it is already a saturated alkyl chain. However, if the propyl group were to be first oxidized to a ketone or aldehyde, subsequent reduction using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary or primary alcohol, respectively.

| Reaction Type | Potential Reagents | Potential Products |

| Selective Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | 1-(phenylsulfonyl)-4-(3-oxopropyl)piperazine |

| Strong oxidizing agents (e.g., KMnO4) | 3-(4-(phenylsulfonyl)piperazin-1-yl)propanoic acid | |

| Reduction (of oxidized propyl) | NaBH4, LiAlH4 | 1-(phenylsulfonyl)-4-(3-hydroxypropyl)piperazine |

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the introduction of new functional groups without pre-functionalized starting materials. nih.gov For this compound, C-H activation strategies could be employed to modify the propyl side chain.

Palladium-catalyzed C-H activation has been successfully used for the functionalization of various heterocyclic compounds. rsc.orgmdpi.com For instance, palladium catalysis can trigger nitration and cyclization processes in related phenylsulfonyl-containing molecules. rsc.org It is conceivable that a directed C-H activation approach could be used to selectively functionalize the propyl group. The nitrogen atom of the piperazine ring could act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the propyl chain. This has been demonstrated in the synthesis of piperazine-embedded azadibenzo[a,g]corannulene analogues, where intramolecular C-H activation is a key step. rsc.org

The innate reactivity of certain C-H bonds can also be exploited. For example, the C-H bonds alpha to the piperazine nitrogen are potentially more reactive due to the influence of the adjacent nitrogen atom. This could allow for selective functionalization at this position. Recent developments in C-H activation have shown success with a variety of substrates, including those with strong electron acceptors. nih.gov

| C-H Activation Strategy | Catalyst/Reagent | Potential Outcome |

| Directed C-H Activation | Palladium, Rhodium catalysts | Selective functionalization at a specific position on the propyl chain |

| Innate C-H Functionalization | Strong oxidants/radical initiators | Functionalization at the most reactive C-H bond |

Stereochemical Aspects of Derivatization Reactions

When introducing new chiral centers during the derivatization of this compound, controlling the stereochemistry is crucial. This involves considering both diastereoselective and enantioselective transformations, as well as the conformational preferences of the piperazine ring.

If a chiral center is introduced into the propyl side chain, for example, through oxidation to a ketone followed by asymmetric reduction, the formation of enantiomers is possible. Enantioselective synthesis of piperazine derivatives has been achieved using organocatalysis. nih.gov For instance, an organocatalytic, enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization can produce chiral piperazines with high enantiomeric excess. nih.gov

Diastereoselective reactions can arise when a new stereocenter is created in a molecule that already contains a stereocenter. While this compound itself is not chiral, derivatization can introduce multiple stereocenters. The diastereoselectivity of such reactions can be influenced by the existing stereochemistry and the reaction conditions. For example, diastereoselective cyclization reactions have been used to create complex molecular scaffolds with high levels of stereocontrol. researchgate.netrsc.org

The phenylsulfonyl group can also influence the stereochemical outcome of reactions. Chiral magnesium complexes derived from arylsulfonylamino-containing oxazolines have been used as catalysts in enantioselective Diels-Alder reactions, demonstrating the role of the sulfonamide group in controlling enantiofacial selectivity. nih.gov Similarly, chiral palladium catalysts have been used for the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com

The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain. researchgate.net This conformational preference can influence the reactivity of the molecule. The axial and equatorial positions of the substituents on the piperazine ring can exhibit different reactivities.

Conformational analysis of related N,N-disubstituted diazepanes has shown that these molecules can exist in low-energy conformations characterized by intramolecular interactions, such as pi-stacking, which can influence their binding to biological targets. nih.gov For this compound, the orientation of the propyl group (axial or equatorial) in the dominant chair conformation could affect its accessibility for reactions. For instance, a sterically demanding reagent might preferentially react with a substituent in the more accessible equatorial position.

The interplay between the conformation of the piperazine ring and the orientation of the propyl side chain is therefore a critical factor in determining the stereochemical outcome of derivatization reactions.

Application of 1 Phenylsulfonyl 4 Propylpiperazine As a Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Systems

The phenylsulfonylpiperazine moiety is a recurring motif in a variety of heterocyclic compounds. The presence of the sulfonamide nitrogen and the secondary amine within the piperazine (B1678402) ring provides multiple points for synthetic elaboration, making 1-(phenylsulfonyl)-4-propylpiperazine an attractive starting material for the synthesis of diverse heterocyclic systems.

Research has demonstrated the utility of the broader class of 4-substituted phenylsulfonyl piperazines in the construction of complex heterocyclic structures. For instance, substituted phenylsulfonyl piperazines have been successfully utilized as key intermediates in the synthesis of novel tetrazole derivatives. In a typical synthetic sequence, a 4-substituted phenylsulfonylpiperazine is first acylated with bromoacetyl bromide to yield a reactive α-halo ketone intermediate. This intermediate then undergoes S-alkylation with various 1-substituted-1H-tetrazole-5-thiols to furnish the final tetrazole-containing products. researchgate.netmdpi.com This approach highlights how the piperazine nitrogen can be readily functionalized to introduce complex heterocyclic fragments.

A general scheme for this type of transformation is presented below:

Scheme 1: Synthesis of Tetrazole Derivatives from Phenylsulfonyl Piperazines

Step 1: Acylation of Phenylsulfonyl Piperazine

R-SO2-Piperazine-H + Br-CO-CH2-Br -> R-SO2-Piperazine-CO-CH2-Br

Step 2: S-alkylation with Tetrazole-5-thiol

R-SO2-Piperazine-CO-CH2-Br + HS-Tetrazole-R' -> R-SO2-Piperazine-CO-CH2-S-Tetrazole-R'

This modular approach allows for the generation of a library of compounds with diverse substitution patterns on both the phenylsulfonyl and tetrazole rings. While these studies did not exclusively use the 4-propyl derivative, the methodology is directly applicable.

Another relevant example is the synthesis of phenylpiperazine derivatives with acaricidal activity. nih.gov In these syntheses, a substituted aniline (B41778) is elaborated through a series of reactions including sulfonation, reduction, and cyclization with bis(2-chloroethyl)amine (B1207034) to form the phenylpiperazine core. nih.gov The piperazine nitrogen is then further functionalized. nih.gov This demonstrates the construction of the core phenylpiperazine structure itself, which can then be modified at the N4 position with a propyl group.

The following table summarizes representative examples of heterocyclic systems synthesized from phenylsulfonyl piperazine scaffolds, illustrating the versatility of this building block.

| Starting Material | Reagents | Product Type | Reference |

| 1-((4-Substitutedphenyl)sulfonyl)piperazine | 1. Bromoacetyl chloride 2. 1-Substituted-1H-tetrazole-5-thiol, Triethylamine (B128534) | Tetrazole-arylpiperazinesulfonamide hybrids | researchgate.netmdpi.com |

| 2-Fluoro-4-methyl-5-substituted sulfanyl (B85325) aniline | 1. Bis(2-chloroethyl)amine hydrochloride 2. Various acid halides/sulfonyl halides | 4-Substituted 1-phenylpiperazine (B188723) derivatives | nih.gov |

Precursor for Macrocyclic Chemistry

Macrocycles represent an important class of molecules with applications ranging from host-guest chemistry to drug discovery. semanticscholar.org The conformational pre-organization of linear precursors is a key strategy for achieving efficient macrocyclization. xmu.edu.cn The rigid phenylsulfonylpiperazine unit can serve as a valuable "turn-inducing" element within a linear precursor, bringing reactive ends into proximity and facilitating ring closure.

While specific examples of macrocyclization reactions starting from this compound are not prevalent in the literature, the general principles of macrocycle synthesis suggest its potential utility. The nitrogen atoms of the piperazine ring can be functionalized with long chains bearing reactive functional groups. For example, acylation of the secondary amine followed by further elaboration of the introduced side chain could generate a linear precursor poised for macrocyclization.

One can envision a strategy where the N1-phenylsulfonyl group provides a degree of conformational rigidity, while the N4-propyl group can be varied to fine-tune solubility and steric properties. A hypothetical approach could involve the synthesis of a linear precursor where one end is attached to the piperazine nitrogen and the other end is designed to react with it, for instance, in a macrolactamization or a ring-closing metathesis reaction.

Modern macrocyclization techniques, such as the Heck macrocyclization, offer powerful tools for the synthesis of large rings. mdpi.com A linear precursor containing the this compound unit and appropriate reactive groups (e.g., a vinyl halide and an alkene) could potentially undergo an intramolecular Heck reaction to yield a novel macrocyclic structure. The sulfonamide and the N-propyl groups would be integral parts of the macrocyclic framework, influencing its shape and properties.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the rapid construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. mdpi.comresearchgate.net The functional group array of this compound makes it a potentially valuable component in such reactions.

The secondary amine of the piperazine ring can act as a nucleophile in MCRs. For example, in a Ugi or Passerini-type reaction, the piperazine could serve as the amine component, leading to the formation of highly functionalized, acyclic products that could be precursors for subsequent cyclizations.

Development of Novel Organocatalysts and Ligands (Focus on chemical function, not biological)

The field of organocatalysis has witnessed significant growth, providing metal-free alternatives for a wide range of chemical transformations. mdpi.com Chiral amines and their derivatives are a cornerstone of organocatalyst design. The piperazine scaffold, with its two nitrogen atoms, offers a platform for the development of novel bifunctional catalysts and ligands.

Starting from a chiral precursor, it is conceivable to synthesize enantiomerically pure derivatives of this compound. The nitrogen atoms could be functionalized to introduce catalytic moieties, such as a thiourea (B124793) group for hydrogen bond-donating catalysis or a tertiary amine for nucleophilic catalysis. The phenylsulfonyl group would provide a rigid backbone, influencing the steric environment around the catalytic center, which is crucial for achieving high stereoselectivity.

Moreover, the piperazine nitrogens can act as coordinating atoms for metal centers, making this compound derivatives potential ligands in transition metal catalysis. The electronic properties of the ligand, and thus the reactivity of the metal center, could be modulated by modifying the substituent on the phenylsulfonyl ring. The N-propyl group could also be replaced with other functionalities to create bidentate or tridentate ligands. The development of such ligands could lead to new catalytic systems with unique reactivity and selectivity.

Theoretical and Computational Investigations of 1 Phenylsulfonyl 4 Propylpiperazine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. figshare.com These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity and intermolecular interactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. figshare.com

For the analogous compound 1-ethyl-4-(phenylsulfonyl)piperazine, DFT calculations at the B3LYP level have determined these values. figshare.com The HOMO is primarily localized on the phenylsulfonyl moiety, while the LUMO is distributed across the entire molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. figshare.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.35 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 6.50 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In phenylsulfonylpiperazine derivatives, the most negative potential (red) is concentrated around the oxygen atoms of the sulfonyl group due to their high electronegativity. figshare.com This makes them primary sites for hydrogen bonding interactions. Conversely, regions of positive potential (blue) are typically found around the hydrogen atoms of the piperazine (B1678402) ring and the propyl group. This distribution highlights the molecule's potential for engaging in specific intermolecular interactions, which is critical for its behavior in biological or chemical systems. figshare.com

The aromaticity of the phenyl ring is a defining feature of 1-(phenylsulfonyl)-4-propylpiperazine. This system of delocalized pi-electrons confers significant thermodynamic stability to the molecule. Computational methods can quantify this aromaticity through various indices, confirming the classic aromatic nature of the benzene (B151609) ring within the larger structure.

Tautomerism, the migration of a proton accompanied by a switch of a single and adjacent double bond, is not a significant consideration for this compound. The structure lacks the necessary functional groups, such as a ketone adjacent to a hydrogen-bearing carbon or an amide group, that would allow for common tautomeric transformations. The nitrogen atoms of the piperazine ring are tertiary amines and part of a sulfonamide linkage, which are not prone to tautomerization under normal conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static and is crucial for its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For piperazine-containing compounds, the conformation of the six-membered piperazine ring is of primary interest. It typically adopts a stable chair conformation, which minimizes steric strain. Studies on the ethyl analog have shown that the optimized molecular structure from DFT calculations is consistent with the chair conformation observed in its crystal structure. figshare.com

| Structural Element | Preferred Conformation | Reason |

|---|---|---|

| Piperazine Ring | Chair | Minimization of torsional and steric strain. figshare.com |

| Substituent Orientation | Equatorial | Bulky groups prefer the equatorial position to reduce 1,3-diaxial interactions. |

Molecular dynamics (MD) simulations can be used to study how a molecule's conformation changes over time, particularly in different environments like various solvents. While the intrinsic, gas-phase preference is for the chair conformation, the presence of a solvent can influence the conformational equilibrium.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are intrinsically linked to the solvent environment. Solvents can influence the molecule's geometry and the energetics of its reaction pathways. Computational studies, typically employing molecular dynamics (MD) simulations and quantum mechanical (QM) calculations with implicit or explicit solvent models, are pivotal in elucidating these effects.

Computational studies on analogous molecules, such as other N-substituted piperazine derivatives, have demonstrated that the piperazine ring can adopt various conformations, including chair, boat, and twist-boat forms. The relative stability of these conformers is sensitive to the surrounding medium. In non-polar solvents, intramolecular forces, such as van der Waals interactions, largely dictate the preferred conformation. Conversely, polar solvents can stabilize conformations with larger dipole moments through solute-solvent interactions. For instance, MD simulations on similar compounds have shown that the presence of polar protic or aprotic solvents can alter the conformational equilibrium by forming hydrogen bonds or strong dipole-dipole interactions with the solute. nih.govresearchgate.net

The reactivity of this compound is also significantly modulated by the solvent. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. For example, in a polar solvent, a reaction proceeding through a polar transition state would be accelerated due to the stabilization of the transition state. Computational models can predict these effects by calculating the free energy profiles of reaction pathways in different solvent environments.

A hypothetical study on this compound might explore its conformational preferences in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic). The expected trend would be an increased population of more extended or polar conformers in solvents with higher dielectric constants.

Table 1: Predicted Dominant Conformer of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformation | Rationale |

| Hexane | 1.88 | Compact/Folded | Dominated by intramolecular van der Waals forces. |

| Dichloromethane | 8.93 | Equilibrium between compact and extended forms | Moderate solvent polarity begins to stabilize more polar conformers. |

| Methanol | 32.7 | Extended | Strong solute-solvent hydrogen bonding and dipole-dipole interactions favor extended, more polar conformations. |

This table is illustrative and based on general principles of solvent effects on molecular conformation. Specific computational data for this compound is not available.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and mapping out potential reaction pathways. For this compound, these methods can be applied to understand its synthesis and subsequent derivatization reactions.

The synthesis of this compound likely involves the reaction of 1-propylpiperazine (B1297305) with benzenesulfonyl chloride. A key step in this reaction is the nucleophilic attack of the secondary amine of the piperazine ring on the sulfur atom of the sulfonyl chloride. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction and locate the transition state (TS).

Table 2: Hypothetical Transition State Parameters for the Synthesis of this compound

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | A typical range for nucleophilic substitution reactions of this type. |

| N-S bond distance | ~2.5 Å | The forming bond between the piperazine nitrogen and the sulfonyl sulfur. |

| S-Cl bond distance | ~2.8 Å | The breaking bond of the sulfonyl chloride. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | Confirms the structure as a true first-order saddle point (a transition state). |

This table presents hypothetical data based on typical values for similar reactions. Specific computational results for this compound are not available in the literature.

Further derivatization of this compound could involve reactions at the other nitrogen of the piperazine ring or modifications to the phenyl or propyl groups. Computational studies can be invaluable in predicting the most likely sites of reaction and the mechanisms of these transformations.

For instance, the reactivity of the remaining N-H group in the piperazine ring can be assessed by calculating its proton affinity and the activation barriers for various electrophilic substitution reactions. Similarly, the susceptibility of the phenyl ring to electrophilic aromatic substitution can be evaluated by analyzing the molecular electrostatic potential (MEP) and the Fukui functions, which indicate the most nucleophilic or electrophilic sites in the molecule.

Molecular Modeling of Non-Covalent Interactions with Chemical Species (e.g., solvent molecules, inorganic ions)

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. For this compound, NCIs with solvent molecules and inorganic ions can significantly influence its solubility, crystal packing, and biological activity.

Molecular modeling techniques, such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots, can be used to visualize and quantify these weak interactions. mdpi.com In the context of this compound, important NCIs would include hydrogen bonds between the sulfonyl oxygens and protic solvents, C-H···π interactions involving the phenyl ring, and van der Waals forces.

When interacting with inorganic ions, the sulfonyl group's oxygen atoms and the piperazine nitrogen atoms can act as coordination sites for cations. The strength and geometry of these interactions can be modeled to understand the compound's behavior in biological systems or as a potential ligand for metal catalysts. Studies on other piperazine derivatives have highlighted the importance of such interactions in their association with other molecules. nih.gov

Table 3: Potential Non-Covalent Interactions of this compound

| Interacting Species | Potential Interaction Sites on this compound | Type of Interaction | Significance |

| Water | Sulfonyl oxygens, piperazine N-H | Hydrogen bonding | Influences aqueous solubility and conformation. |

| Aromatic solvent (e.g., Benzene) | Phenyl ring | π-π stacking, C-H···π | Affects solubility in non-polar aromatic solvents and crystal packing. |

| Na⁺ ion | Sulfonyl oxygens, piperazine nitrogen | Ion-dipole interaction | Important for understanding behavior in physiological environments. |

This table is illustrative and based on the chemical structure of the compound. Specific interaction energies and geometries would require dedicated computational studies.

Advanced Analytical Methodologies in Research on 1 Phenylsulfonyl 4 Propylpiperazine and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-(phenylsulfonyl)-4-propylpiperazine and its derivatives, providing unequivocal elemental composition of reaction products and unknown impurities. nih.govmdpi.com Techniques such as electrospray ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers allow for the measurement of mass-to-charge ratios (m/z) with high accuracy, typically to within 5 ppm. nih.govmdpi.com This precision enables the confident assignment of molecular formulas to parent ions and their fragments, which is a critical first step in structure elucidation.

In the context of synthesis, HRMS is used to identify the main products, byproducts, and trace impurities. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep structural insights. For molecules in this class, fragmentation often occurs at the bonds adjacent to the nitrogen atoms of the piperazine (B1678402) ring and at the sulfonyl group. nih.gov For instance, a common fragmentation pathway involves the cleavage of the propyl group from the piperazine nitrogen or the scission of the phenylsulfonyl moiety. By analyzing the exact masses of these fragments, researchers can piece together the molecular structure and confirm the success of a synthetic step. nih.gov This is particularly valuable when screening for novel analogues or unexpected reaction outcomes where reference standards are not available. nih.gov

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative

| Precursor Ion (m/z) | Measured Accurate Mass | Proposed Fragment | Fragment m/z | Inferred Structural Moiety |

|---|---|---|---|---|

| 269.1424 | 269.1421 | [M-C₃H₇]⁺ | 226.0902 | Loss of propyl group |

| 269.1424 | 269.1421 | [M-C₆H₅SO₂]⁺ | 128.1386 | Loss of phenylsulfonyl group |

| 269.1424 | 269.1421 | [C₆H₅SO₂]⁺ | 141.0029 | Phenylsulfonyl cation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Derivatives

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise atomic connectivity and three-dimensional structure of this compound derivatives in solution. mdpi.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for complex derivatives with overlapping signals, multi-dimensional NMR techniques are essential. mdpi.com

N-acylated piperazines, including sulfonyl derivatives, often exhibit complex conformational behavior in solution due to the restricted rotation around the amide-like S-N bond and the interconversion of the piperazine ring's chair conformation. rsc.orgresearchgate.net This can lead to the appearance of multiple sets of signals in the NMR spectrum, corresponding to different conformers. rsc.orgbeilstein-journals.org

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental for mapping out the proton framework within the propyl group and the piperazine ring. beilstein-journals.org

2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons, regardless of whether they are bonded. It is crucial for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenyl and propyl groups with respect to the piperazine ring.

Temperature-dependent NMR studies are also employed to investigate the dynamics of conformational exchange. rsc.org By recording spectra at different temperatures, researchers can observe the coalescence of signals, which allows for the calculation of the energy barriers for processes like ring inversion or rotation around the S-N bond. researchgate.netnih.gov

Table 2: Common Multi-Dimensional NMR Experiments and Their Applications

| NMR Experiment | Information Obtained | Application to Piperazine Derivatives |

|---|---|---|

| ¹H-¹H COSY | J-coupling between protons (typically 2-3 bonds) | Assigning signals within the propyl chain and piperazine ring protons. |

| ¹H-¹³C HSQC | Direct one-bond C-H correlations | Assigning ¹³C signals and resolving overlapping ¹H signals. |

| ¹H-¹³C HMBC | Long-range (2-3 bond) C-H correlations | Connecting fragments, e.g., linking the phenyl ring to the piperazine ring via the sulfonyl group. |

| ¹H-¹H NOESY | Through-space proximity of protons (<5 Å) | Determining stereochemistry and preferred solution-state conformation. |

X-Ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis of Derivatives

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique is the gold standard for establishing the absolute configuration of chiral centers and for analyzing the conformation of molecules in the solid state. nih.gov

For derivatives of this compound, X-ray analysis reveals exact bond lengths, bond angles, and torsion angles. researchgate.net This data confirms the connectivity established by NMR and provides a static picture of the molecule's most stable crystalline form. The piperazine ring is typically observed in a chair conformation. beilstein-journals.orgnih.gov Crystallographic studies on related N-substituted piperazines have successfully verified rotational conformations and provided detailed geometric parameters. beilstein-journals.orgnih.gov

Furthermore, crystallographic analysis elucidates the supramolecular structure, showing how individual molecules pack together in the crystal lattice. mdpi.com This is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking. spast.org Understanding these interactions is crucial as they can influence physical properties like solubility and melting point. For example, in the crystal structure of related compounds, molecules are often linked into elaborate networks by hydrogen bonds. spast.orgmdpi.com

Table 3: Representative Crystallographic Data for a Phenylsulfonylpiperazine Derivative

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | Describes the symmetry elements of the crystal. | P2₁/n beilstein-journals.orgnih.gov |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.59 Å, b = 8.47 Å, c = 14.89 Å, β = 97.43° beilstein-journals.orgnih.gov |

| Conformation | The observed 3D shape of the molecule. | Piperazine ring in a chair conformation. nih.gov |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | N-H···O or C-H···O hydrogen bonds. mdpi.comspast.org |

Note: Example values are illustrative and based on published data for similar piperazine structures. beilstein-journals.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 1-(phenylsulfonyl)-4-propylpiperazine Derivatization

The derivatization of the this compound core is fundamental to exploring its structure-activity relationships (SAR) for various biological targets. Future research will heavily focus on creating more efficient and selective catalytic systems to modify this scaffold. While traditional methods have been effective, the development of novel catalytic approaches promises to access previously unattainable chemical space.

A significant area of interest is the late-stage functionalization of the phenylsulfonyl ring or the piperazine (B1678402) moiety through C-H activation. This strategy allows for the direct introduction of functional groups onto the core structure without the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Research efforts are likely to concentrate on transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate specific C-H bonds, enabling the introduction of a wide array of substituents.

Furthermore, the development of photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions, which can then be used to forge new carbon-carbon and carbon-heteroatom bonds on the piperazine scaffold. These methods could lead to novel derivatives with unique pharmacological properties.

Table 1: Potential Catalytic Systems for Derivatization

| Catalytic System | Potential Application for Derivatization | Expected Outcome |

|---|---|---|

| Palladium-Catalyzed C-H Activation | Arylation or alkylation of the phenylsulfonyl group. | Introduction of diverse substituents to explore SAR. |

| Rhodium/Iridium Catalysis | Directed C-H functionalization of the piperazine ring. | Selective modification of the heterocyclic core. |

| Photoredox Catalysis | Introduction of complex fragments via radical intermediates. | Access to novel and structurally diverse analogues. |

| Dual Catalysis Systems | Combining two catalytic cycles for multi-bond formation. | Rapid construction of complex molecular architectures. |

Exploration of New Synthetic Applications and Methodologies

The this compound scaffold is a versatile building block. Future research will continue to explore its utility in the synthesis of novel compounds with potential therapeutic applications. Current research has demonstrated the successful incorporation of this moiety into compounds targeting cancer and central nervous system disorders. researchgate.netnih.gov

One emerging trend is the use of this scaffold in the design of "hybrid molecules," where it is combined with other pharmacophores to create agents with dual or synergistic modes of action. For instance, researchers have synthesized hybrid compounds by coupling phenylsulfonyl piperazines with tetrazole moieties, resulting in potent antiproliferative agents. researchgate.netsemanticscholar.org This approach could be expanded to include other biologically active fragments to develop new treatments for a range of diseases.

Table 2: Research Findings on Synthetic Applications of Phenylsulfonyl Piperazines

| Research Area | Key Finding | Potential Future Direction | Reference |

|---|---|---|---|

| Anticancer Agents | Hybrid compounds of tetrazole and phenylsulfonyl piperazine showed significant growth inhibitory activity against various cancer cell lines. | Design of new hybrids with other anticancer pharmacophores. | researchgate.netsemanticscholar.org |

| 5-HT6R Antagonists | Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were identified as potent antagonists with improved pharmacokinetic properties. | Optimization of the indole (B1671886) and piperazine linkers for enhanced efficacy and brain penetration. | nih.gov |

| Medicinal Chemistry Scaffolds | The piperazine ring is a common feature in many FDA-approved drugs, highlighting its importance as a privileged structure. | Exploration of this compound as a key intermediate for new drug candidates. | nih.govresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve the efficiency, safety, and scalability of chemical processes. researchgate.netnih.gov The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. researchgate.netmdpi.com For the synthesis of aryl sulfonyl chlorides, a key precursor class, continuous manufacturing has been shown to nearly double the spacetime yield compared to batch processes. mdpi.com This technology can be directly applied to the production of this compound, enabling a safer, more efficient, and environmentally friendlier manufacturing process. researchgate.net

Automated synthesis platforms, often integrated with flow reactors, allow for high-throughput experimentation and rapid optimization of reaction conditions. nih.gov These systems can be used to quickly synthesize libraries of this compound derivatives for biological screening. By automating the synthetic and purification steps, researchers can accelerate the drug discovery process, moving from initial hit identification to lead optimization more rapidly. nih.govnih.gov

Advanced Computational Design of Related Chemical Scaffolds with Tuned Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. researchgate.net For scaffolds related to this compound, advanced computational methods are being used to design novel structures with finely tuned reactivity and biological activity. nih.govdntb.gov.ua

Techniques such as molecular docking and molecular dynamics simulations are employed to predict how derivatives will bind to specific biological targets, such as G-protein coupled receptors or enzymes. nih.govnih.gov This allows for the rational design of compounds with improved potency and selectivity. For example, computational studies on piperazine derivatives have helped to elucidate the key interactions responsible for their affinity at sigma receptors, guiding the optimization of new ligands. nih.govnih.gov

Furthermore, quantum mechanical calculations can be used to predict the electronic properties and reactivity of new scaffolds. dntb.gov.ua This includes calculating pKa values to design molecules with desired ionization states at physiological pH, which can be crucial for target engagement and pharmacokinetic properties. chapman.edunih.gov By using computational design, researchers can prioritize the synthesis of the most promising compounds, saving time and resources in the laboratory. mdpi.com

Table 3: Computational Approaches for Scaffold Design

| Computational Method | Application | Desired Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of derivatives to a biological target. | Identify key interactions and guide the design of more potent ligands. | nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assess the stability of binding and conformational changes. | nih.gov |

| 3D-QSAR | Correlating 3D structural features with biological activity. | Develop predictive models to guide the design of new, more active compounds. | mdpi.com |

| pKa Prediction | Calculating the ionization state of the piperazine nitrogen at different pH values. | Design molecules with optimal properties for absorption and target binding. | chapman.edunih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(phenylsulfonyl)-4-propylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-arylsulfonylpiperazine derivatives can be synthesized by reacting piperazine precursors with sulfonyl chlorides under inert solvents like dichloromethane (DCM). Optimization includes adjusting stoichiometry, using catalysts (e.g., N,N-diisopropylethylamine), and controlling temperature (room temperature to reflux). Purification via column chromatography or crystallization ensures high yields (70–90%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and absence of impurities.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- Melting Point Analysis : Consistency with literature values (e.g., 153–156°C for analogous compounds) ensures purity .

- Elemental Analysis : Matching calculated and observed C/H/N ratios validates composition .

Q. What are the foundational strategies for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Modify substituents at the phenylsulfonyl or propyl groups (e.g., electron-withdrawing/-donating groups) and test biological activity.

- In Vitro Assays : Enzyme inhibition studies (e.g., acetylcholinesterase) to correlate structural changes with activity trends.

- Molecular Docking : Computational modeling to predict binding affinities with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of this compound derivatives with improved bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Dynamics Simulations : Study ligand-protein interactions over time to refine binding poses.

- QSAR Models : Develop quantitative relationships between structural descriptors (e.g., logP, polar surface area) and activity data .

Q. What experimental approaches resolve contradictions in biological activity data among structurally similar piperazine derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based vs. radiometric enzyme assays).

- Meta-Analysis : Compare data across studies while controlling for variables like solvent choice or cell line specificity .

Q. How can researchers optimize synthetic routes for this compound to improve scalability and yield?

- Methodological Answer :

- One-Pot Synthesis : Combine multiple steps (e.g., sulfonylation and alkylation) to reduce intermediates and time.

- Catalytic Systems : Explore transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective reactions.

- Green Solvents : Replace DCM with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. What advanced analytical techniques are critical for studying the stability of this compound under experimental conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.

- X-Ray Diffraction (XRD) : Confirm crystallinity, which impacts solubility and shelf life .

Q. How do researchers leverage piperazine fragment-based drug design (FBDD) for developing this compound as a kinase inhibitor?

- Methodological Answer :

- Fragment Screening : Use X-ray crystallography to identify binding motifs of the piperazine core in kinase active sites.

- Click Chemistry : Attach functional groups (e.g., fluorophenyl) to enhance selectivity and potency.

- In Vivo Pharmacokinetics : Evaluate absorption, distribution, and metabolism in animal models to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.